3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5Br2N3O2 |
|---|---|
Molecular Weight |
298.92 g/mol |
IUPAC Name |
3,5-dibromo-1-ethyl-4-nitropyrazole |
InChI |
InChI=1S/C5H5Br2N3O2/c1-2-9-5(7)3(10(11)12)4(6)8-9/h2H2,1H3 |
InChI Key |
AMRGCEPEGBHHJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromo 1 Ethyl 4 Nitro 1h Pyrazole
Precursor Synthesis: Bromination and Nitration of Pyrazole (B372694) Derivatives
The foundational step in synthesizing 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole is the construction of its precursor, 3,5-dibromo-4-nitro-1H-pyrazole. This process involves the sequential electrophilic substitution of a pyrazole starting material, specifically bromination and nitration, to install the necessary functional groups onto the heterocyclic ring.
Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole
The synthesis of 3,5-dibromo-4-nitro-1H-pyrazole (CAS 104599-36-2) is typically achieved through a two-step electrophilic substitution sequence starting from pyrazole itself or a suitable derivative. oakwoodchemical.comchemscene.comnih.gov
Dibromination : The pyrazole ring is first subjected to bromination to introduce bromine atoms at the 3- and 5-positions. This reaction generally proceeds by treating pyrazole with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. The high reactivity of the pyrazole ring facilitates substitution at these positions. A procedure for the synthesis of the intermediate, 3,5-dibromo-1H-pyrazole, involves methods such as in situ hydrolysis and decarboxylation from a carboxylated pyrazole derivative. doi.org
Nitration : Following dibromination, the resulting 3,5-dibromo-1H-pyrazole is nitrated to introduce a nitro group (-NO₂) at the 4-position. This is a classic electrophilic aromatic substitution reaction, typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C4 position of the pyrazole ring. The presence of the deactivating bromo groups directs the incoming nitro group to the C4 position.
Regioselective Halogenation Strategies in Pyrazole Synthesis
Regioselectivity—the control of where substituents add to the pyrazole ring—is a critical aspect of synthesizing specifically substituted pyrazoles. The pyrazole ring has distinct electronic properties; the C4 position is generally the most electron-rich and thus most susceptible to electrophilic attack. ingentaconnect.comcdnsciencepub.com However, the positions C3 and C5 can also be functionalized.
Several factors influence the regioselectivity of halogenation:
Directing Groups : The presence of existing substituents on the pyrazole ring significantly influences the position of subsequent substitutions. Electron-donating groups tend to activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it.
Reaction Conditions : The choice of halogenating agent, solvent, and temperature can be modulated to favor substitution at a specific position. For instance, bromination in inert solvents often leads to initial attack at the 4-position. cdnsciencepub.com
Modern synthetic methods have been developed to achieve high regioselectivity under mild conditions. For example, BF₃·Et₂O-promoted aerobic bromination using lithium bromide (LiBr) as the bromine source provides an efficient method for the bromination of various heteroarenes, including pyrazoles. researchgate.net Another advanced strategy involves the use of hypervalent iodine(III) reagents with potassium halides in aqueous media, which allows for clean and efficient halogenation at room temperature, proceeding through an electrophilic substitution mechanism. nih.gov These methods offer greater control and are often more environmentally friendly than traditional approaches.
N-Alkylation Strategies for Introducing the Ethyl Moiety at N1
Once the 3,5-dibromo-4-nitro-1H-pyrazole precursor is obtained, the final step is the introduction of an ethyl group at one of the ring's nitrogen atoms. Because the precursor is symmetrical (the N1 and N2 positions are equivalent), the alkylation regioselectivity is not a concern. The reaction involves the deprotonation of the pyrazole's N-H group, followed by nucleophilic attack on an ethylating agent.
Alkylation of 3,5-Dibromo-4-nitro-1H-pyrazole with Ethyl Halides
A common and straightforward method for N-alkylation involves the use of ethyl halides, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), in the presence of a base. The base deprotonates the pyrazole nitrogen, creating a pyrazolate anion which acts as a nucleophile. This anion then attacks the electrophilic carbon of the ethyl halide in an Sₙ2 reaction, forming the N-C bond.
Key components of this reaction include:
Base : A variety of bases can be used, with the choice often depending on the reactivity of the substrate and the desired reaction rate. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are typically employed as they effectively solvate the cation of the base while not interfering with the nucleophilic pyrazolate anion.
Temperature : The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
| Parameter | Condition | Purpose |
|---|---|---|
| Alkylating Agent | Ethyl Iodide or Ethyl Bromide | Provides the ethyl group electrophile. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the pyrazole N-H to form the nucleophilic anion. |
| Solvent | DMF, Acetonitrile, Acetone | Provides a medium for the reaction. |
| Temperature | 25°C - 80°C | Controls the rate of reaction. |
Alkylation of 3,5-Dibromo-4-nitro-1H-pyrazole with Ethyl Sulfate (B86663)
An alternative to ethyl halides is the use of diethyl sulfate ((CH₃CH₂)₂SO₄) as the ethylating agent. Diethyl sulfate is a powerful and often more reactive electrophile. The reaction mechanism is analogous to that with ethyl halides, involving the formation of the pyrazolate anion, which then attacks one of the ethyl groups of diethyl sulfate. This method can sometimes be advantageous in cases where ethyl halides show low reactivity. The reaction is typically performed under similar conditions, using a base and a polar aprotic solvent.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the N-alkylation reaction is crucial for maximizing the yield and purity of the final product, this compound. Several parameters can be adjusted to achieve the best results. researchgate.net
Choice of Base and Solvent : The strength of the base and the polarity of the solvent are interrelated. A stronger base like NaH will lead to faster deprotonation and potentially a faster reaction, but may also increase the risk of side reactions. The solvent must be chosen to ensure all reactants are soluble and to facilitate the Sₙ2 reaction pathway.
Temperature Control : While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or products, especially with highly functionalized molecules like nitropyrazoles. Careful temperature control is necessary to find a balance between reaction time and product stability.
Alternative Methodologies : To circumvent issues associated with traditional methods that may require strong bases or high temperatures, alternative alkylation protocols have been developed. One such method involves using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comsemanticscholar.org This approach can proceed under milder conditions and offers a different pathway for N-alkylation, potentially improving yields and purity for sensitive substrates.
Alternative and Emerging Synthetic Pathways for Related Pyrazole Systems
Modern organic synthesis has seen a significant shift towards processes that are more efficient, environmentally benign, and capable of producing complex molecules from simple precursors. For pyrazole synthesis, this has led to the development of novel one-pot reactions and the application of advanced catalytic systems. These methods offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and often providing access to pyrazole derivatives that were previously difficult to obtain. mdpi.com
One-Pot Condensation and Cyclization Approaches
A common and effective one-pot method involves the condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride to form pyrazoline intermediates. thieme-connect.com These intermediates are then oxidized in situ using reagents like bromine or, in a more environmentally friendly approach, oxygen in dimethyl sulfoxide (B87167) (DMSO), to yield a wide variety of 3,4,5-trisubstituted pyrazoles. thieme-connect.comorganic-chemistry.org This methodology is often fast and can proceed without the need for chromatographic purification. thieme-connect.com
Another prominent one-pot strategy is the Knorr synthesis, which traditionally involves the condensation of 1,3-dicarbonyl compounds with hydrazines. thieme-connect.comnih.gov Modern variations have expanded this concept. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides, and then immediately reacted with a hydrazine source in the same vessel to produce the pyrazole product in good to excellent yields. mdpi.com This approach is noted for its speed and chemoselectivity. mdpi.com
Multicomponent reactions (MCRs) are a sophisticated form of one-pot synthesis that have been successfully applied to create diverse pyrazole libraries. nih.govbeilstein-journals.org One such example is a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds. organic-chemistry.org This process proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and a subsequent transition-metal-free oxidative aromatization step, using molecular oxygen as a green oxidant. organic-chemistry.org Similarly, α,β-alkynic aldehydes can react with hydrazines, followed by the addition of phenylselenyl chloride in a one-pot sequence to yield 4-(phenylselanyl)pyrazoles. mdpi.com
The table below summarizes selected one-pot approaches to pyrazole synthesis, highlighting the diversity of reactants and conditions.
| Reactants | Key Reagents/Conditions | Product Type | Yield Range | Reference |
| Ketones, Aldehydes, Hydrazine monohydrochloride | 1. Mild condensation; 2. In situ oxidation (Br₂ or O₂/DMSO) | 3,4,5-Trisubstituted pyrazoles | Good-Excellent | thieme-connect.com |
| Ketones, Acid Chlorides, Hydrazine | In situ 1,3-diketone formation, then condensation | Substituted pyrazoles | Good-Excellent | mdpi.com |
| α,β-Alkynic Aldehydes, Hydrazines, Phenylselenyl Chloride | In situ hydrazone formation, then cyclization | 4-(Phenylselanyl)pyrazoles | - | mdpi.com |
| Aldehydes, 1,3-Dicarbonyls, Diazo Compounds | Tandem Knoevenagel/Cycloaddition/Oxidative Aromatization (O₂) | Polyfunctional pyrazoles | High | organic-chemistry.org |
| Enaminones, Hydrazine, Aryl Halides | Copper catalysis | 1,3-Substituted pyrazoles | - | nih.gov |
Transition-Metal-Catalyzed and Metal-Free Synthetic Routes
The development of novel catalytic systems has revolutionized pyrazole synthesis, enabling reactions under milder conditions with greater control over regioselectivity and functional group tolerance. These methods can be broadly categorized into transition-metal-catalyzed and metal-free routes.
Transition-Metal-Catalyzed Routes
Transition metals like palladium, copper, silver, and iron play a crucial role in modern synthetic organic chemistry. mdpi.comnih.govias.ac.in In pyrazole synthesis, they are often used to catalyze C-H functionalization, cross-coupling, and cyclization reactions. rsc.orgresearchgate.net C-H functionalization is a particularly powerful strategy as it allows for the direct formation of C-C and C-heteroatom bonds on a pre-existing pyrazole ring without the need for pre-functionalized starting materials. rsc.orgresearchgate.net
Examples of transition-metal catalysis in pyrazole synthesis include:
Palladium: In-situ generated Palladium nanoparticles (PdNPs) have been used to catalyze the one-pot regioselective synthesis of pyrazole derivatives in an environmentally friendly PEG-400/H₂O medium. mdpi.com
Silver: Silver catalysts have been employed in the reaction between trifluoromethylated ynones and aryl or alkyl hydrazines to efficiently produce 3-CF₃-pyrazoles. mdpi.com Another silver-catalyzed method involves the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov
Copper: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a pathway to a broad range of pyrazole derivatives. organic-chemistry.org
Iron: Transition metal-based ionic liquids, such as those containing Fe(III), have been explored as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketone derivatives at room temperature. ias.ac.in
Metal-Free Synthetic Routes
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metals. ijsrch.com Metal-free catalysis and reagent-mediated reactions offer sustainable alternatives for pyrazole synthesis. beilstein-journals.org
Molecular iodine (I₂) has emerged as a versatile and inexpensive catalyst for several pyrazole-forming reactions. mdpi.com It can catalyze the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines to form 4-sulfonyl pyrazoles through a tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com An iodine-mediated, one-pot protocol also enables the synthesis of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts, proceeding through an oxidative C-N bond formation without requiring a metal catalyst. acs.org
Other metal-free approaches include:
The use of aldehyde hydrazones and acetylenic esters to create a library of pyrazole molecules with a wide range of functional groups. mdpi.com
Temperature-controlled electrophilic cyclization reactions in ionic liquids or ethanol, which proceed without any transition-metal catalyst or external oxidant. nih.gov
Three-component reactions of pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamides under operationally simple, metal-free conditions. beilstein-journals.org
The following table provides a comparative overview of representative transition-metal-catalyzed and metal-free synthetic routes.
| Route Type | Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |
| Transition-Metal | Palladium Nanoparticles | - | Pyrazole derivatives | Cu-free, environmentally friendly medium | mdpi.com |
| Transition-Metal | Silver (Ag) | Trifluoromethylated ynones, Hydrazines | 3-CF₃-Pyrazoles | Efficient synthesis of fluorinated pyrazoles | mdpi.com |
| Transition-Metal | Iron (Fe(III)) | 1,3-Diketones, Hydrazines | Substituted pyrazoles | Homogeneous catalysis in ionic liquid, room temp. | ias.ac.in |
| Metal-Free | Molecular Iodine (I₂) | N,N-Dimethyl enaminones, Sulfonyl hydrazines | 4-Sulfonyl pyrazoles | Tandem C-H sulfonylation and annulation | mdpi.com |
| Metal-Free | Molecular Iodine (I₂) | α,β-Unsaturated Aldehydes/Ketones, Hydrazines | Di-, Tri-, and Tetrasubstituted Pyrazoles | One-pot, oxidative C-N bond formation | acs.org |
| Metal-Free | None (Thermal) | Aldehyde hydrazones, Acetylenic esters | Diverse pyrazole derivatives | High efficiency, wide functional group tolerance | mdpi.com |
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei.
Proton (¹H) NMR Analysis for Ethyl Group and Ring Protons
In the ¹H NMR spectrum of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole, the signals corresponding to the N-ethyl group are anticipated to be characteristic. The methylene (B1212753) protons (-CH2-) are expected to appear as a quartet, a result of spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH3) would correspondingly present as a triplet. Due to the electronegativity of the pyrazole (B372694) ring and the electron-withdrawing nature of the nitro and bromo substituents, these signals are expected to be downfield shifted compared to a simple ethyl group on an aliphatic chain. The pyrazole ring itself does not possess any protons, as all positions are substituted.
Table 1: Predicted ¹H NMR Chemical Shifts
| Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- | 4.0 - 4.5 | Quartet (q) |
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the pyrazole ring (C3, C4, and C5) will have their chemical shifts significantly influenced by the attached substituents. The C3 and C5 carbons, bonded to bromine atoms, are expected to be in a different region compared to the C4 carbon, which is attached to the nitro group. The ethyl group carbons will also be clearly identifiable. General trends for C-nitropyrazoles suggest specific chemical shift ranges for the ring carbons researchgate.net.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C3 | 125 - 135 |
| C4 | 140 - 150 |
| C5 | 125 - 135 |
| -CH₂- | 50 - 60 |
Multinuclear NMR Approaches for Nitrogen and Bromine Environments
Multinuclear NMR can offer direct insight into the electronic environment of heteroatoms within the molecule.
Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, including heterocycles like pyrazoles. wikipedia.org The chemical shifts of the nitrogen atoms in the pyrazole ring (N1 and N2) and the nitro group (-NO₂) would provide valuable information about their electronic status. caltech.eduhuji.ac.il The N1 nitrogen, being part of the N-ethyl bond, will have a different chemical shift compared to the N2 nitrogen. The nitro group nitrogen typically appears in a distinct, downfield region of the spectrum. researchgate.net The use of ¹⁵N labeling can significantly enhance the utility of NMR in structural determination. rsc.org
Bromine (⁷⁹Br/⁸¹Br) NMR: Both ⁷⁹Br and ⁸¹Br are NMR-active nuclei. huji.ac.il However, they are quadrupolar, which often leads to very broad signals, making high-resolution NMR challenging for covalently bonded bromine. huji.ac.iloxinst.com While direct detection might be difficult, the electronic effect of the bromine atoms is indirectly observed through its influence on the ¹H and ¹³C chemical shifts.
NMR-Based Investigations into Tautomeric Preferences of Pyrazole Analogues
Prototropic tautomerism is a well-documented phenomenon in N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms. bohrium.comnih.govresearchgate.net This equilibrium is influenced by the nature and position of substituents, the solvent, and temperature. fu-berlin.de For this compound, the presence of the ethyl group on the N1 position "fixes" the tautomeric form, preventing this type of proton exchange. However, understanding the principles of tautomerism in related pyrazole systems is crucial for contextualizing the structural and electronic properties of N-substituted derivatives. nih.gov NMR studies on analogous systems, often at low temperatures, allow for the quantification of tautomeric equilibria by integrating the signals of the distinct tautomers. fu-berlin.de
Advanced Reactivity and Transformation Chemistry
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazole (B372694) ring in 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole, caused by the strong electron-withdrawing effects of the nitro and bromo groups, makes it susceptible to nucleophilic attack. These reactions can target the nitro group itself or the bromine substituents.
The nitro group at the C4 position is a key functional handle for derivatization, primarily through reduction to an amino group. This transformation is a common and versatile reaction in the chemistry of nitroaromatic and nitroheterocyclic compounds. The resulting 4-amino-3,5-dibromo-1-ethyl-1H-pyrazole serves as a valuable intermediate for the synthesis of more complex molecules, including fused heterocyclic systems.
A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This is one of the most efficient methods, typically carried out using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is known for its high yields and clean reaction profiles.
Metal-Acid Systems: Classic reduction methods involve the use of metals like iron, tin, or zinc in the presence of a strong acid, such as hydrochloric acid (HCl) or acetic acid.
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used in the presence of a catalyst (e.g., Pd/C) as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment.
| Reducing Agent/System | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 4-Amino-3,5-dibromo-1-ethyl-1H-pyrazole |
| Fe, HCl | Ethanol/Water, Reflux | 4-Amino-3,5-dibromo-1-ethyl-1H-pyrazole |
| SnCl₂·2H₂O | Ethanol, Reflux | 4-Amino-3,5-dibromo-1-ethyl-1H-pyrazole |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous Dioxane, Heat | 4-Amino-3,5-dibromo-1-ethyl-1H-pyrazole |
The bromine atoms at the C3 and C5 positions of the pyrazole ring are susceptible to nucleophilic displacement. The strong electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of these carbon atoms, facilitating attack by nucleophiles. In substituted nitropyrazoles, the regioselectivity of nucleophilic substitution can be influenced by the position of other substituents. For instance, in N-substituted 3,4,5-trinitropyrazoles, nucleophilic attack preferentially occurs at the C5 position uni-muenchen.de.
While both bromine atoms in this compound can potentially be displaced, the specific regioselectivity would depend on the reaction conditions and the nature of the incoming nucleophile. Steric hindrance from the N1-ethyl group might influence the relative reactivity of the C5 position compared to the C3 position. It is common for such reactions to proceed in a stepwise manner, allowing for the potential isolation of mono-substituted intermediates before disubstitution occurs.
A wide range of nucleophiles can be used to displace the bromine atoms, leading to a diverse array of substituted pyrazole derivatives. Studies on related nitropyrazole systems have demonstrated successful substitution reactions with various nucleophiles. For example, 3,4-dinitropyrazoles and 3,4,5-trinitropyrazoles have been shown to react regioselectively with S-, O-, and N-nucleophiles, displacing a nitro group uni-muenchen.deresearchgate.net. By analogy, the bromo substituents in the target compound are expected to undergo similar transformations.
S-Nucleophiles: Thiolates (RS⁻) are effective nucleophiles for creating thioether linkages.
O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to introduce ether functionalities.
N-Nucleophiles: Ammonia (B1221849), primary amines (RNH₂), and secondary amines (R₂NH) can displace the bromine atoms to form amino-substituted pyrazoles.
| Nucleophile Type | Example Nucleophile | Potential Product (Mono-substitution at C5) |
|---|---|---|
| S-Nucleophile | Sodium thiophenoxide (PhSNa) | 3-Bromo-1-ethyl-4-nitro-5-(phenylthio)-1H-pyrazole |
| O-Nucleophile | Sodium methoxide (B1231860) (NaOMe) | 3-Bromo-1-ethyl-5-methoxy-4-nitro-1H-pyrazole |
| N-Nucleophile | Piperidine | 3-Bromo-1-ethyl-4-nitro-5-(piperidin-1-yl)-1H-pyrazole |
Electrophilic Substitution and Derivatization
Electrophilic substitution reactions on the pyrazole ring are highly dependent on the electronic nature of the substituents present.
In unsubstituted pyrazole, electrophilic aromatic substitution typically occurs at the C4 position, which is the most electron-rich carbon atom cdnsciencepub.com. However, in this compound, this position is already functionalized with a strongly deactivating nitro group. Consequently, further electrophilic substitution directly on the pyrazole ring is highly disfavored. The combination of three electron-withdrawing groups renders the ring extremely electron-deficient and thus resistant to attack by electrophiles. Under forcing conditions, such reactions are more likely to lead to degradation of the molecule rather than substitution.
In some cases, if the pyrazole nitrogen atom is protonated under strongly acidic conditions, the entire ring becomes even more deactivated, further inhibiting electrophilic attack cdnsciencepub.com.
The reactivity of an aromatic or heteroaromatic ring towards electrophilic substitution is governed by the electronic effects of its substituents. Groups can be classified as activating (electron-donating) or deactivating (electron-withdrawing).
Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M), significantly reducing the ring's nucleophilicity numberanalytics.comassets-servd.hostmasterorganicchemistry.com.
Bromo Groups (-Br): Halogens are also deactivating groups. They exhibit a dual electronic effect: they are electron-withdrawing through induction (-I) due to their high electronegativity, but electron-donating through resonance (+M) via their lone pairs. For halogens, the inductive effect dominates, resulting in a net deactivation of the ring assets-servd.host.
In this compound, the cumulative effect of one potent deactivating nitro group and two deactivating bromo groups makes the pyrazole ring exceptionally electron-poor. This profound deactivation effectively shuts down any further electrophilic aromatic substitution reactions on the ring itself.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |
|---|---|---|---|---|
| Nitro (-NO₂) | C4 | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strongly Deactivating |
| Bromo (-Br) | C3 | -I (Electron-withdrawing) | +M (Electron-donating) | Deactivating |
| Bromo (-Br) | C5 | -I (Electron-withdrawing) | +M (Electron-donating) | Deactivating |
Cycloaddition and Rearrangement Processes
The pyrazole ring, particularly when substituted with electron-withdrawing groups like nitro and bromo functions, serves as a versatile scaffold for complex chemical transformations. These reactions, including intramolecular cyclizations and rearrangements, allow for the construction of novel fused heterocyclic systems.
Intramolecular Cyclization Pathways of Pyrazole Derivatives
Intramolecular cyclization represents a key strategy for building complex polycyclic molecules from suitably functionalized pyrazole precursors. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This process is employed to create novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netrsc.orgoxazole ring systems from precursors like 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com The key step involves the generation of a nitrile oxide from an oxime, which then undergoes a 1,3-dipolar cycloaddition with a tethered alkene or alkyne. mdpi.com
The efficiency of such cyclizations can be influenced by reaction conditions. For instance, the conversion of a pyrazole-4-carbaldehyde oxime to the corresponding pyran-fused isoxazole (B147169) can be achieved in high yield using aqueous sodium hypochlorite, without the need for an additional base. mdpi.com
Another pathway involves the intramolecular cycloaddition of nitrilimines. Homochiral nitrilimines, generated in situ from hydrazonoyl chlorides, can undergo diastereoselective cyclization to form enantiomerically pure tetrahydropyrrolo[3,4-c]pyrazoles. researchgate.net This highlights the utility of pyrazole derivatives in stereoselective synthesis. Furthermore, tandem reactions involving the reduction of a nitro group followed by cyclization provide an efficient route to fused systems. For example, 3/5-(2-nitrophenyl)-1H-pyrazoles can be converted to pyrazolo[1,5-c]quinazolines in a one-pot reaction using sodium dithionite, which first reduces the nitro group to an amine that subsequently cyclizes with an aldehyde. rsc.org
Thiirane-Thietane Rearrangements in Related Bromonitropyrazoles
The reaction of pyrazole derivatives with sulfur-containing three-membered rings, such as thiiranes, can lead to interesting rearrangement products. Specifically, the reaction between 3,5-dibromo-4-nitropyrazole and 2-chloromethylthiirane demonstrates a solvent-dependent outcome involving a thiirane-thietane rearrangement. researchgate.net
In an aqueous medium, the reaction proceeds via a thiirane-thietane rearrangement to yield 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole. researchgate.net This type of rearrangement is favored by polar solvents. researchgate.net Conversely, when the reaction is conducted in an aprotic solvent like acetonitrile (B52724) (MeCN), the product is 3,5-dibromo-4-nitro-1-(thiiran-2-ylmethyl)-1H-pyrazole, which can further react with the starting pyrazole. researchgate.net
This solvent-dependent selectivity is a known characteristic of reactions involving (chloroalkyl)thiiranes, where increased solvent polarity generally favors the formation of the more stable four-membered thietane (B1214591) ring over the three-membered thiirane (B1199164) ring. researchgate.net
Table 1: Solvent Effects on the Reaction of 3,5-dibromo-4-nitropyrazole with 2-chloromethylthiirane researchgate.net
| Solvent | Product(s) | Reaction Pathway |
|---|---|---|
| Water (H₂O) | 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole | Thiirane-Thietane Rearrangement |
| Acetonitrile (MeCN) | 3,5-dibromo-4-nitro-1-(thiiran-2-ylmethyl)-1H-pyrazole | SN2 Substitution |
Organometallic Transformations
Organometallic chemistry provides powerful tools for the functionalization of heterocyclic rings. For brominated pyrazoles, bromine-metal exchange is a particularly valuable technique for introducing new substituents onto the pyrazole core.
Bromine-Lithium Exchange and Subsequent Electrophilic Quenching in Analogues
The bromine-lithium exchange reaction is a well-established method for converting carbon-bromine bonds into carbon-lithium bonds, creating a potent nucleophile that can react with various electrophiles. In pyrazole chemistry, this reaction allows for regioselective functionalization.
Studies on analogous brominated pyrazoles demonstrate the feasibility and regioselectivity of this transformation. For instance, 3,4,5-tribromo-1-vinylpyrazole undergoes a highly regioselective bromine-lithium exchange at the C5 position when treated with butyllithium. The resulting 5-lithiated species can be quenched with different electrophiles to yield 5-substituted 3,4-dibromo-1-vinylpyrazoles. researchgate.net
Similarly, the functionalization of 4-bromo-1-phenylsulphonylpyrazole can be achieved via directed lithiation. rsc.orgconsensus.app Using phenyl-lithium, metallation occurs regioselectively at the C5 position, and subsequent quenching with electrophiles leads to 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles. rsc.orgconsensus.app The phenylsulphonyl group acts as a protecting group that can be readily removed under alkaline conditions. rsc.org The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic attack on the heterocyclic ring. nih.gov
Based on these analogues, it is anticipated that this compound could undergo selective bromine-lithium exchange, likely at the C5 position, allowing for the introduction of a wide range of functional groups through electrophilic quenching.
Table 2: Examples of Bromine-Lithium Exchange in Substituted Bromopyrazoles
| Starting Material | Reagent | Position of Lithiation | Subsequent Reaction | Reference |
|---|---|---|---|---|
| 3,4,5-Tribromo-1-vinylpyrazole | n-Butyllithium | C5 | Quenching with electrophiles | researchgate.net |
| 4-Bromo-1-phenylsulphonylpyrazole | Phenyl-lithium | C5 | Quenching with electrophiles | rsc.orgconsensus.app |
Theoretical and Computational Chemistry Studies
Quantum Chemical Modeling of Molecular Structure and Electronic Properties
Quantum chemical modeling serves as a powerful tool to elucidate the three-dimensional structure and electron distribution of molecules. For a compound like 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole, these methods could offer profound insights.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. Researchers would typically employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, its bond lengths, bond angles, and dihedral angles, corresponding to a minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electron-withdrawing nature of the nitro group and bromine atoms would be expected to significantly influence these orbital energies.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map would identify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. In the case of this compound, the oxygen atoms of the nitro group would be expected to show strong negative potential, while the areas around the hydrogen atoms of the ethyl group would likely exhibit positive potential.
Analysis of Fukui Functions and Local Reactivity Descriptors
Fukui functions and other local reactivity descriptors provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. These calculations can pinpoint which atoms are most likely to be involved in nucleophilic, electrophilic, or radical attacks. This analysis would be particularly insightful for understanding the regioselectivity of reactions involving the pyrazole (B372694) ring and its substituents.
Calculation of Bond Dissociation Energies (BDE) and Average Local Ionization Energy (ALIE)
Bond Dissociation Energy (BDE) calculations can predict the energy required to break specific bonds within the molecule, offering insights into its thermal stability and potential reaction pathways. The Average Local Ionization Energy (ALIE) provides information about the electron-donating ability of different regions of the molecule, which is crucial for understanding its interactions with other molecules.
Tautomerism and Conformational Landscape Analysis
For pyrazole derivatives, the possibility of tautomerism, specifically annular tautomerism involving the movement of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration. However, in this compound, the presence of the ethyl group at the N1 position precludes this type of tautomerism.
The primary focus of a conformational analysis would be on the rotational barrier of the ethyl group and the nitro group. Computational methods could be used to map the potential energy surface as these groups rotate, identifying the most stable conformations and the energy barriers between them. This information is vital for a complete understanding of the molecule's structure and dynamics.
While specific data tables and detailed research findings for this compound are not currently available, the theoretical framework outlined above provides a clear roadmap for future computational studies. Such research would undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of heterocyclic compounds.
Computational Assessment of Tautomeric Stability and Energetic Barriers
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, for this compound, the presence of a permanent ethyl group at the N1 position precludes this type of tautomerism. The structure is fixed, and no equilibrium between tautomeric forms exists.
The concept of tautomerism is, however, highly relevant to its precursor, 3,5-dibromo-4-nitro-1H-pyrazole. Computational studies on similar substituted pyrazoles, typically using Density Functional Theory (DFT) and Møller–Plesset (MP2) methods, have shown that the energetic barrier for direct intramolecular proton transfer in the gas phase is substantial. researchgate.netias.ac.in Activation energies for this process are typically calculated to be in the range of 45-55 kcal/mol, making uncatalyzed tautomerization a slow process. ias.ac.innih.gov
Intermolecular proton transfer, either through self-association into dimers or with assistance from solvent molecules like water, provides a much lower energy pathway. researchgate.netnih.gov For instance, the presence of even a single water molecule can lower the activation barrier significantly by forming a hydrogen-bonded bridge for the proton to travel across. nih.gov
| Mechanism | Assisting Molecule | Typical Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Intramolecular Transfer | None (Gas Phase) | 45 - 55 | DFT/MP2 |
| Intermolecular Transfer | Water (1 molecule) | 26 - 32 | MP2/6-311++G(d,p) |
| Intermolecular Transfer | Ammonia (B1221849) (1 molecule) | 17 - 23 | MP2/6-311++G(d,p) |
| Double Proton Transfer | Pyrazole Dimer | 17 - 20 | DFT/MP2 |
Influence of Substituents and Environmental Factors on Tautomeric Equilibria
For the N-unsubstituted precursor, the electronic properties of the substituents at the C3, C4, and C5 positions, along with environmental factors, dictate the position of the tautomeric equilibrium. The 3,5-dibromo-4-nitro-1H-pyrazole has two potential tautomers: 3,5-dibromo-4-nitro-1H-pyrazole and 3,5-dibromo-4-nitro-2H-pyrazole (which is identical by symmetry). The key equilibrium is between the 3-bromo and 5-bromo forms if the substituents at these positions were different.
Substituent Effects : Both bromine and nitro groups are strongly electron-withdrawing. Theoretical studies on 3(5)-substituted pyrazoles have shown that electron-withdrawing groups can have varied effects. nih.gov DFT calculations on 4-bromo-1H-pyrazoles have demonstrated a clear preference for the tautomer where the bromine atom is at the 3-position rather than the 5-position. researchgate.net In the case of 3,5-dibromo-4-nitro-1H-pyrazole, the symmetrical substitution at C3 and C5 means the two annular tautomers are degenerate.
Environmental Factors : Solvent polarity is a critical factor. Polar solvents can interact differently with the distinct dipole moments of various tautomers, thereby shifting the equilibrium to favor the more stable form in that specific medium. mdpi.com Generally, an increase in solvent polarity stabilizes both tautomers, but the relative stabilization can differ, influencing the equilibrium constant. nih.gov
Acid-Base Properties and Proton Transfer Mechanisms
The acid-base properties of pyrazoles are centered on the basicity of the sp2-hybridized nitrogen atom (N2 in the case of the title compound) and the acidity of the N-H proton in N-unsubstituted precursors.
Determination of Proton Affinity and pKa Values in Gas Phase and Solution
The basicity of this compound is expected to be significantly lower than that of unsubstituted pyrazole. This is due to the cumulative electron-withdrawing inductive effects of the two bromine atoms and the powerful electron-withdrawing resonance and inductive effects of the nitro group. These groups decrease the electron density on the pyrazole ring, particularly at the N2 atom, making it less available to accept a proton.
Comprehensive DFT studies have been performed to calculate the proton affinity (PA) in the gas phase and the pKa in aqueous solution for a large set of over 150 pyrazole derivatives. rsc.orgresearchgate.net These studies, typically employing the B3LYP/6-311++G(d,p) level of theory, have established clear structure-property relationships. rsc.org While the specific value for this compound is not reported, it can be inferred from the data that its pKa would be very low, likely in the negative range, classifying it as a very weak base. The N-ethyl group has a minor electron-donating effect, which is insufficient to counteract the potent influence of the three electron-withdrawing substituents.
| Compound | Substituents | Calculated pKa |
|---|---|---|
| Pyrazole | None | 2.5 |
| 3-Methylpyrazole | 3-CH₃ | 3.4 |
| 4-Nitropyrazole | 4-NO₂ | -1.9 |
| 4-Bromopyrazole | 4-Br | -0.5 |
| 3,5-Dimethylpyrazole | 3,5-(CH₃)₂ | 4.1 |
| This compound | 1-C₂H₅, 3,5-Br₂, 4-NO₂ | Predicted to be < -2.0 |
Investigation of Intermolecular Proton Transfer Dynamics
Intermolecular proton transfer is a fundamental process in the chemistry of pyrazoles, particularly for N-H pyrazoles in condensed phases. researchgate.net Theoretical studies have explored various mechanisms for this process. researchgate.net In the absence of a solvent, pyrazoles can form hydrogen-bonded cyclic dimers or trimers, facilitating a concerted double or triple proton transfer with a significantly lower activation barrier than the intramolecular pathway. researchgate.net
In solution, solvent molecules can act as intermediaries. Computational models have shown that water or ammonia molecules can form a "proton wire" or bridge between the N1 and N2 atoms of the pyrazole ring, enabling a stepwise transfer of the proton. researchgate.netias.ac.in The dynamics of these transfers are exceedingly fast, often occurring on the picosecond timescale. For this compound, while it cannot donate a proton from the ring, the N2 atom can act as a proton acceptor from a protic solvent or acid, and the dynamics of this association and dissociation are governed by the principles of intermolecular interactions.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules with large hyperpolarizabilities are promising candidates. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).
First-Order Hyperpolarizability and NLO Response Prediction
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, primarily DFT, are widely used to predict the NLO properties of new molecules. eurjchem.comekb.eg For this compound, the molecule contains strong electron-accepting groups (NO₂, Br) and a weak electron-donating group (the N-ethyl group attached to the π-conjugated pyrazole ring).
The standard computational approach involves:
Optimizing the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
Calculating the electric dipole moment (μ), linear polarizability (α), and the components of the first-order hyperpolarizability (β) tensor.
Determining the total hyperpolarizability (β_tot) from the tensor components.
Synthetic Utility and Advanced Derivatization for Chemical Applications
3,5-Dibromo-1-ethyl-4-nitro-1H-pyrazole as a Versatile Synthetic Building Block
The inherent reactivity of this compound, stemming from its electronically distinct substituents, makes it an ideal starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyrazole (B372694) ring, while the bromine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for cross-coupling reactions.
Precursor for the Elaboration of Complex Heterocyclic Scaffolds
The multifuctional nature of this compound allows for its use as a foundational element in the synthesis of a diverse array of heterocyclic compounds. The sequential or simultaneous reaction of its functional groups enables the construction of elaborate molecular frameworks. For instance, the bromine atoms can be selectively displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents. Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. This strategic functionalization paves the way for the synthesis of novel compounds with tailored electronic and steric properties.
Directed Functionalization at the Bromine and Nitro Positions
The distinct reactivity of the bromine and nitro groups on the pyrazole ring allows for controlled and site-selective modifications. The bromine atoms at the 3- and 5-positions are susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups. The conditions for these reactions can often be tuned to achieve either mono- or di-substitution.
The nitro group at the 4-position, while generally less reactive towards nucleophilic attack, can be a versatile functional handle. Its reduction to an amino group is a key transformation, as the resulting amine can serve as a nucleophile or be diazotized to introduce other functionalities. This amino group is pivotal in the construction of fused pyrazole-containing heterocycles.
| Functional Group | Position | Potential Transformations | Reagents/Conditions |
| Bromine | 3 and 5 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides |
| Palladium-catalyzed Cross-Coupling | Boronic acids, Stannanes | ||
| Nitro | 4 | Reduction to Amino | SnCl2/HCl, H2/Pd-C |
Synthesis of Fused Heterocyclic Systems from Pyrazole Core
A significant application of this compound lies in its utility as a precursor for the synthesis of fused heterocyclic systems. These bicyclic and polycyclic structures are of great interest due to their prevalence in biologically active molecules and functional materials.
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives and Related Condensed Systems
One of the most prominent applications of pyrazole derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines. While direct synthesis from this compound is not extensively documented, a common synthetic strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
In a hypothetical pathway, the this compound could be transformed into a 5-aminopyrazole intermediate. This would likely involve the reduction of the nitro group to an amino group, followed by the selective removal or transformation of one of the bromine atoms to facilitate cyclization. For example, reduction of the nitro group would yield 5-amino-3-bromo-1-ethyl-1H-pyrazole. This intermediate could then react with a suitable three-carbon building block, such as a β-ketoester or a malondialdehyde equivalent, to construct the pyrimidine (B1678525) ring, leading to the formation of a pyrazolo[1,5-a]pyrimidine scaffold. The remaining bromine atom would then be available for further functionalization.
| Reactant 1 | Reactant 2 | Product |
| 5-Amino-3-bromo-1-ethyl-1H-pyrazole (hypothetical intermediate) | β-Diketone | Brominated Pyrazolo[1,5-a]pyrimidine |
| 5-Amino-3-bromo-1-ethyl-1H-pyrazole (hypothetical intermediate) | β-Ketoester | Brominated Pyrazolo[1,5-a]pyrimidinone |
Development of Novel Pyrazole-Based Structural Motifs through Advanced Chemical Transformations
Beyond the more common transformations, this compound can be subjected to advanced chemical reactions to generate novel and complex pyrazole-based structural motifs. These transformations can include multi-component reactions, cascade reactions, and the use of modern catalytic systems to achieve high levels of complexity in a single synthetic operation.
For instance, the bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce aryl, heteroaryl, and alkynyl substituents. These reactions dramatically increase the molecular complexity and allow for the creation of large, conjugated systems with interesting photophysical or biological properties. The strategic combination of these cross-coupling reactions with the functionalization of the nitro group opens up a vast chemical space for the design and synthesis of new pyrazole derivatives.
| Reaction Type | Reactant | Catalyst/Reagents | Product |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 3,5-Diaryl-1-ethyl-4-nitro-1H-pyrazole |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 3,5-Dialkynyl-1-ethyl-4-nitro-1H-pyrazole |
| Stille Coupling | Organostannane | Pd catalyst | 3,5-Disubstituted-1-ethyl-4-nitro-1H-pyrazole |
The development of such advanced synthetic methodologies is crucial for expanding the library of accessible pyrazole-based compounds and for exploring their potential in various fields of chemical science.
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : Provides unambiguous confirmation of the substitution pattern. For example, single-crystal analysis of analogous compounds (e.g., 3,5-diphenyl-1H-pyrazole) confirms bond lengths and angles, distinguishing between regioisomers .
- DFT Calculations : Geometry optimization using B3LYP/6-311G(d,p) basis sets predicts NMR chemical shifts and vibrational frequencies, aiding in spectral assignment. Discrepancies >0.5 ppm in -NMR may indicate misassignment .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra, particularly for aromatic protons near bromine atoms, which cause significant deshielding .
Q. Advanced Research Focus
- Re-evaluate Computational Parameters : Ensure basis sets (e.g., 6-311++G(d,p)) account for electron correlation and relativistic effects, critical for heavy atoms like bromine .
- Experimental Validation : Repeat spectroscopy under standardized conditions (e.g., solvent, concentration). For instance, solvent polarity can shift NMR signals by up to 0.3 ppm .
- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factor >5% suggests unreliable refinement) and cross-validate with multiple techniques .
What in vitro assays are recommended for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Cytotoxicity Assays : Use MTT assays to measure mitochondrial activity in cell lines (e.g., HeLa), with IC values calculated via non-linear regression .
- Oxidative Stress Profiling : Quantify Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) using colorimetric kits, normalizing results to protein content .
- Mechanistic Studies : Pair LDH assays with flow cytometry to distinguish apoptosis from necrosis, as brominated nitro-compounds often induce reactive oxygen species (ROS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
